molecular formula C13H14F3N3 B11732204 N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11732204
M. Wt: 269.27 g/mol
InChI Key: GQHMVSIWZDQFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by its unique structure, which includes difluorophenyl, fluoroethyl, and pyrazolamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.

    Introduction of the Fluoroethyl Group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide under basic conditions.

    Attachment of the Difluorophenyl Group: The final step involves the nucleophilic substitution reaction where the difluorophenyl group is introduced to the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound is studied for its potential use in the development of advanced materials with unique electronic or optical properties.

    Biological Studies: It is used as a probe to study biological pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • Betamethasone dipropionate related compounds

Uniqueness

N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is unique due to its combination of difluorophenyl, fluoroethyl, and pyrazolamine groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C13H14F3N3

Molecular Weight

269.27 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine

InChI

InChI=1S/C13H14F3N3/c1-9-12(8-18-19(9)6-5-14)17-7-10-3-2-4-11(15)13(10)16/h2-4,8,17H,5-7H2,1H3

InChI Key

GQHMVSIWZDQFMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCF)NCC2=C(C(=CC=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.